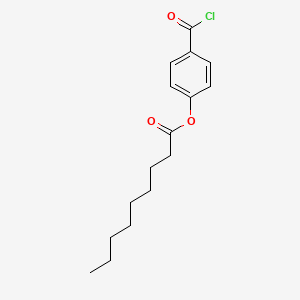

4-(Chlorocarbonyl)phenyl nonanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Chlorocarbonyl)phenyl nonanoate is a useful research compound. Its molecular formula is C16H21ClO3 and its molecular weight is 296.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Intermediates

One of the primary applications of 4-(Chlorocarbonyl)phenyl nonanoate is its role as a chemical intermediate in the synthesis of other compounds. It can be utilized in the production of pharmaceutical agents and agrochemicals, where it serves as a building block for more complex molecular structures. The chlorocarbonyl group in this compound allows for further functionalization, which is crucial in drug development and synthesis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds derived from this compound. For instance, derivatives synthesized from this compound have shown promising results against various cancer cell lines. The biological evaluation of these derivatives often involves assessing their efficacy through molecular docking studies and cytotoxicity assays.

- Case Study : A derivative of this compound was evaluated for its anticancer activity against multiple cancer cell lines, demonstrating significant inhibition at low concentrations. This highlights the potential of this compound in developing new anticancer therapies.

Antibacterial Properties

In addition to its anticancer potential, derivatives of this compound have also been studied for their antibacterial properties. Some compounds exhibited notable activity against both Gram-negative and Gram-positive bacteria, making them candidates for further development in antimicrobial therapies.

- Case Study : A specific derivative showed minimum inhibitory concentrations comparable to established antibiotics, indicating its potential as an alternative treatment option.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the reaction of phenolic compounds with carbonyl reagents under controlled conditions to yield the desired product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

| Synthesis Method | Key Steps | Characterization Techniques |

|---|---|---|

| Reaction with carbonyl reagents | 1. Reaction setup 2. Purification 3. Isolation | NMR, Mass Spectrometry |

Future Perspectives

The ongoing research into the applications of this compound suggests a promising future in drug discovery and development. Its unique structural features allow for modifications that can enhance biological activity and selectivity against target diseases.

- Research Directions : Future studies may focus on optimizing synthetic routes to improve yield and efficiency while exploring new derivatives that could expand its therapeutic applications.

Propiedades

Número CAS |

61096-99-9 |

|---|---|

Fórmula molecular |

C16H21ClO3 |

Peso molecular |

296.79 g/mol |

Nombre IUPAC |

(4-carbonochloridoylphenyl) nonanoate |

InChI |

InChI=1S/C16H21ClO3/c1-2-3-4-5-6-7-8-15(18)20-14-11-9-13(10-12-14)16(17)19/h9-12H,2-8H2,1H3 |

Clave InChI |

BRVFAFHRICLABP-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.